(6-Tert-butylpyridin-3-yl)methanol CAS 1241911-41-0
(6-Tert-butylpyridin-3-yl)methanol CAS 1241911-41-0
An In-Depth Technical Guide to (6-Tert-butylpyridin-3-yl)methanol (CAS 1241911-41-0): A Key Heterocyclic Building Block for Modern Drug Discovery
Executive Summary
(6-Tert-butylpyridin-3-yl)methanol, registered under CAS number 1241911-41-0, is a strategically designed heterocyclic compound that serves as a valuable intermediate in medicinal chemistry and drug discovery.[1] Its structure uniquely combines three critical pharmacophoric elements: a pyridine core, a tert-butyl group, and a primary alcohol functional handle. The pyridine ring is a well-established scaffold in numerous approved drugs, prized for its ability to engage in hydrogen bonding and its tunable electronic properties.[2] The tert-butyl moiety, while sometimes a metabolic liability, offers significant steric bulk that can confer selectivity for specific biological targets and enhance binding affinity.[3][4] Finally, the hydroxymethyl group provides a reactive site for subsequent chemical modifications, enabling the construction of more complex molecular architectures while also potentially improving physicochemical properties such as solubility.[5]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the compound's properties, its strategic importance, a proposed synthetic and analytical framework, and essential safety protocols. Given the compound's status as a specialized building block, this document synthesizes data from structural analogues and established chemical principles to offer a robust and practical resource for its application in research and development.
Physicochemical and Structural Properties
The fundamental identity of (6-Tert-butylpyridin-3-yl)methanol is defined by its molecular structure and associated physicochemical properties. These parameters are essential for predicting its behavior in both chemical reactions and biological systems.
Chemical Structure and Identifiers
The molecule consists of a pyridine ring substituted at the 6-position with a tert-butyl group and at the 3-position with a hydroxymethyl group.
Caption: Chemical structure of (6-Tert-butylpyridin-3-yl)methanol.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1241911-41-0 | [1] |
| Molecular Formula | C₁₀H₁₅NO | [1][6] |
| Molecular Weight | 165.23 g/mol | [1] |
| SMILES | CC(C)(C)C1=NC=C(C=C1)CO | [1][6] |
| InChIKey | RPUJAWBFTVIVNK-UHFFFAOYSA-N |[6] |
Predicted Physicochemical Data
While extensive experimental data is not publicly available, computational models provide valuable estimates for key properties relevant to drug design, such as lipophilicity and mass.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
|---|---|---|
| Monoisotopic Mass | 165.11537 Da | [6] |
| XlogP | 1.7 | [6] |
| Topological Polar Surface Area | 33.1 Ų | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
| pKa (Basic Apparent) | 5.71 | [8] |
| pKa (Acidic Apparent) | 13.7 |[8] |
Note: TPSA, H-bond counts, and pKa values are inferred from structurally similar compounds like (6-methylpyridin-3-yl)methanol and (4-methylpyridin-3-yl)methanol.
The Strategic Role in Medicinal Chemistry
The selection of (6-Tert-butylpyridin-3-yl)methanol as a starting material is a deliberate choice driven by the synergistic contributions of its constituent parts. Medicinal chemistry is an integrative science focused on optimizing molecular properties to achieve a desired therapeutic outcome.[9] This building block provides a robust platform for such optimization.
Expertise & Causality:
-
The Pyridine Core: As a bioisostere for a phenyl ring, the pyridine nitrogen introduces a key hydrogen bond acceptor site and modulates the electronic character of the ring. This can be crucial for anchoring a molecule within a protein's active site and improving water solubility compared to a purely carbocyclic analogue.[2]
-
The Tert-butyl Group: This bulky, lipophilic group is often used to explore well-defined, hydrophobic pockets in target proteins. Its steric hindrance can lock the molecule into a specific conformation, enhancing binding affinity and selectivity. However, the tert-butyl group can be susceptible to oxidative metabolism by Cytochrome P450 enzymes, which is a critical consideration during lead optimization.[3][4] The strategic placement at the 6-position also sterically hinders the adjacent pyridine nitrogen.
-
The Hydroxymethyl Handle: The primary alcohol is a versatile functional group for synthetic elaboration. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution, allowing for the facile introduction of diverse functionalities to probe the structure-activity relationship (SAR).[5]
Caption: Role as a strategic intermediate in drug discovery.
Proposed Synthesis and Purification Workflow
While specific preparations for this exact molecule are not prevalent in peer-reviewed literature, a reliable synthetic route can be proposed based on standard, well-established organic chemistry transformations. The most direct approach involves the reduction of a corresponding carbonyl compound, such as an ester or a carboxylic acid.
Proposed Synthesis: Reduction of Methyl 6-tert-butylnicotinate
This protocol is a self-validating system, as the progress and success of each step can be monitored using standard analytical techniques like Thin Layer Chromatography (TLC) and confirmed upon completion with NMR and MS.
Workflow Diagram:
Caption: Proposed workflow for synthesis and purification.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyl 6-tert-butylnicotinate (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration) to dissolve the starting material completely.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reduction: Cautiously add lithium aluminum hydride (LiAlH₄) (approx. 1.5 eq) in small portions, ensuring the internal temperature does not exceed 10 °C.
-
Causality: LiAlH₄ is a powerful reducing agent capable of converting esters to primary alcohols. The reaction is highly exothermic, necessitating cooling and portion-wise addition to maintain control. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts into a granular, filterable solid.
-
Work-up: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Collect the filtrate and concentrate it under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to yield the pure (6-Tert-butylpyridin-3-yl)methanol.
Analytical Characterization Strategy
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following protocols outline the expected results from standard analytical techniques.
Table 3: Expected Analytical Data for Characterization
| Technique | Expected Results |
|---|---|
| ¹H NMR | Pyridine Protons: 3 aromatic signals (doublet, doublet of doublets, singlet/doublet) between δ 7.0-8.5 ppm. CH₂OH: A singlet or doublet around δ 4.5-4.7 ppm. OH: A broad singlet (exchangeable with D₂O) around δ 2.0-5.0 ppm. Tert-butyl: A sharp singlet for 9 protons around δ 1.3-1.4 ppm. |
| ¹³C NMR | Pyridine Carbons: 5 signals in the aromatic region (δ 115-165 ppm). CH₂OH: A signal around δ 60-65 ppm. Tert-butyl: Two signals, a quaternary carbon around δ 35-40 ppm and the methyl carbons around δ 28-32 ppm. |
| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 166.12. [M+Na]⁺: Expected at m/z 188.10. |
| HPLC Purity | A single major peak (>95% purity) using a C18 column with a water/acetonitrile or water/methanol gradient. |
Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) to confirm the structure.
Protocol: HPLC Purity Assessment
-
Mobile Phase: Prepare Solvent A (e.g., 0.1% TFA in Water) and Solvent B (e.g., 0.1% TFA in Acetonitrile).
-
Sample Prep: Prepare a ~1 mg/mL solution of the compound in methanol or the mobile phase.[12]
-
Method: Use a reverse-phase C18 column. Run a gradient from 5% to 95% Solvent B over 10-15 minutes.
-
Detection: Monitor the elution profile using a UV detector at 254 nm.
-
Analysis: Integrate the peak areas to determine the purity of the compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (6-Tert-butylpyridin-3-yl)methanol is not widely available, its structure suggests that it should be handled with the care afforded to other pyridine derivatives and alcohols.
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14] Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[15]
-
Fire Safety: The compound is likely flammable. Keep away from heat, sparks, open flames, and other sources of ignition.[16] Use appropriate fire extinguishers for chemical fires (e.g., dry chemical, CO₂).
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.
Conclusion
(6-Tert-butylpyridin-3-yl)methanol stands out as a highly valuable and strategically designed building block for drug discovery. Its composite structure offers a compelling starting point for medicinal chemists to synthesize novel compounds with tailored pharmacological profiles. The pyridine core provides a reliable scaffold, the tert-butyl group allows for probing steric and hydrophobic interactions, and the hydroxymethyl group serves as an essential anchor for synthetic diversification. By understanding its properties and employing robust synthetic and analytical methods as outlined in this guide, researchers can effectively leverage this potent intermediate to accelerate the development of next-generation therapeutics.
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